molecular formula C₂₁H₂₁ClO₅ B026262 1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose CAS No. 141846-57-3

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

Cat. No. B026262
M. Wt: 388.8 g/mol
InChI Key: FJHSYOMVMMNQJQ-YTYFACEESA-N
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Description

"1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose" is a compound related to the field of nucleosides and nucleotides. It's involved in the synthesis of various nucleoside derivatives, which are key components in biological systems and have wide applications in medicinal chemistry.

Synthesis Analysis

  • Anomeric Synthesis : Séquin and Tamm (1972) described the synthesis of the two anomeric forms of this compound from 2-pyridone and 3,5-di-(O-p-toluoyl)-2-deoxy-D-ribofuranosyl chloride (Séquin & Tamm, 1972).
  • Efficient Preparation : Dhimitruka and SantaLucia (2004) reported an efficient method for synthesizing 1-O-methyl-3,5-di-O-p-toluoyl-2-deoxy-α/β-D-ribose, leading to a stable form of the compound (Dhimitruka & SantaLucia, 2004).

Molecular Structure Analysis

  • Structural Evidence : The research by Bats et al. (2000) provides structural evidence for intermolecular interactions in similar fluoro- or chloro-substituted β-D-ribofuranoses (Bats et al., 2000).

Chemical Reactions and Properties

  • Cycloaddition Reactions : Wamhoff and Warnecke (2001) discussed the synthesis and cycloaddition reactions of related compounds, highlighting the chemical versatility of these substances (Wamhoff & Warnecke, 2001).

Physical Properties Analysis

  • Stability Analysis : The synthesis approach by Dhimitruka and SantaLucia (2004) also sheds light on the physical stability of the compound, presenting it as a white solid stable in air indefinitely (Dhimitruka & SantaLucia, 2004).

Chemical Properties Analysis

  • Glycosylation Processes : Raju et al. (1989) described the synthesis of various nucleoside analogues, demonstrating the compound's role in glycosylation processes (Raju et al., 1989).

Scientific Research Applications

Comprehensive and Detailed Summary of the Application

“1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” is used as a precursor for the synthesis of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides . These compounds are important because they can be used in the study of DNA and RNA structures and functions, and can also be used in the development of antiviral and anticancer drugs .

Detailed Description of the Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures would depend on the specific nucleoside or nucleotide being synthesized. Generally, the process involves reacting “1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” with a suitable base and nucleobase under appropriate conditions to form the desired nucleoside or nucleotide .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of these reactions would be the formation of unnatural β-D-ribofuranosyl containing nucleosides and nucleotides . These compounds can then be used in further studies or applications.

Application 2: Synthesis of Phosphoramidite

Comprehensive and Detailed Summary of the Application

“1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” is used as an intermediate in the synthesis of phosphoramidite . Phosphoramidites are commonly used in the synthesis of DNA and RNA, and are crucial for the study of these nucleic acids.

Detailed Description of the Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures would depend on the specific phosphoramidite being synthesized. Generally, the process involves reacting “1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” with a suitable phosphite under appropriate conditions to form the desired phosphoramidite .

Thorough Summary of the Results or Outcomes Obtained

The outcome of these reactions would be the formation of phosphoramidite . These compounds can then be used in further studies or applications.

Application 3: Synthesis of Diverse Pharmaceuticals

Comprehensive and Detailed Summary of the Application

“1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” is a vital tool for examining nucleoside analogs and carbohydrate-based entities within the scientific realm. It possesses noteworthy significance in the synthesis of diverse pharmaceuticals dedicated to combating a plethora of diseases .

Detailed Description of the Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures would depend on the specific pharmaceutical being synthesized. Generally, the process involves reacting “1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” with other suitable reagents under appropriate conditions to form the desired pharmaceutical .

Thorough Summary of the Results or Outcomes Obtained

The outcome of these reactions would be the formation of diverse pharmaceuticals . These compounds can then be used in further studies or applications.

Application 4: Synthesis of Base Flip-Inducing Nucleic Acids

Comprehensive and Detailed Summary of the Application

“1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” is used as an intermediate to synthesize phosphoramidite, which is then used to create base flip-inducing nucleic acids . These nucleic acids can be photo-crosslinked for special applications .

Detailed Description of the Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures would depend on the specific base flip-inducing nucleic acid being synthesized. Generally, the process involves reacting “1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” with other suitable reagents under appropriate conditions to form the desired nucleic acid .

Thorough Summary of the Results or Outcomes Obtained

The outcome of these reactions would be the formation of base flip-inducing nucleic acids . These compounds can then be used in further studies or applications.

Application 5: Preparation of 2-Deoxynucleosides

Comprehensive and Detailed Summary of the Application

“1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” is universally used for the preparation of 2-deoxynucleosides . These compounds are important because they can be used in the study of DNA structures and functions, and can also be used in the development of antiviral and anticancer drugs .

Detailed Description of the Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures would depend on the specific 2-deoxynucleoside being prepared. Generally, the process involves reacting “1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose” with a suitable base and nucleobase under appropriate conditions to form the desired 2-deoxynucleoside .

Thorough Summary of the Results or Outcomes Obtained

The outcomes of these reactions would be the formation of 2-deoxynucleosides . These compounds can then be used in further studies or applications.

properties

IUPAC Name

[(2S,3R)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHSYOMVMMNQJQ-YTYFACEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-deoxy-3,5-di-O-toluoyl-L-ribofuranose

CAS RN

141846-57-3
Record name α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.110.902
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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